N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring, a sulfamoyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbodithioate with an appropriate aldehyde under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the thiadiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting 1-methyl-3-carboxamide with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known
Properties
Molecular Formula |
C16H17N7O3S3 |
---|---|
Molecular Weight |
451.6g/mol |
IUPAC Name |
N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N7O3S3/c1-3-13-19-20-16(28-13)22-29(25,26)11-6-4-10(5-7-11)17-15(27)18-14(24)12-8-9-23(2)21-12/h4-9H,3H2,1-2H3,(H,20,22)(H2,17,18,24,27) |
InChI Key |
CRCDFAPFHLAXNK-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3)C |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=NN(C=C3)C |
Origin of Product |
United States |
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